GABA-A Receptor Binding Affinity: 6-Aminonicotinic Acid Exhibits ~250-Fold Lower Affinity than Its Optimized Tetrahydropyridine Analog, Defining It as a Scaffold Rather Than a Potent Agonist
In a direct head-to-head comparative study within the same publication, 6-aminonicotinic acid (compound 3) and its tetrahydropyridine analog (compound 22) were evaluated for GABA-A receptor binding affinity at native receptors. 6-Aminonicotinic acid demonstrated a Ki within the low to mid-micromolar range (Ki 1.1–24 μM) [1]. In stark contrast, the tetrahydropyridine analog (22) exhibited low-nanomolar affinity (Ki 0.044 μM) and was equipotent to the endogenous agonist GABA itself as well as the standard agonist isoguvacine [1]. This quantitative difference positions 6-aminonicotinic acid as a foundational scaffold for analog development rather than a high-potency tool compound, a critical distinction for researchers selecting appropriate starting materials for structure-activity relationship (SAR) studies.
| Evidence Dimension | GABA-A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.1–24 μM (low to mid-micromolar range) |
| Comparator Or Baseline | Tetrahydropyridine analog (compound 22): Ki = 0.044 μM |
| Quantified Difference | Approximately 25- to 545-fold lower affinity (0.044 μM vs. 1.1–24 μM), or a ~250-fold difference at the midpoint |
| Conditions | Native GABA-A receptor binding assay, as reported in Petersen et al., Eur J Med Chem, 2014 |
Why This Matters
Procurement of 6-aminonicotinic acid is appropriate when the objective is to use it as a synthetic intermediate or as a baseline comparator in SAR campaigns, not as a high-potency pharmacological probe.
- [1] Petersen JG, Sørensen T, Damgaard M, Nielsen B, Jensen AA, Balle T, Bergmann R, Frølund B. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Eur J Med Chem. 2014 Sep 12;84:404-16. View Source
